Compound Description: This hydrazide-based Histone Deacetylase (HDAC) inhibitor exhibits significant in vivo antitumor activity. Compared to its lead compound (N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)cinnamamide (17)), 11h demonstrates 2 to 5-fold higher HDAC inhibition and cell-based antitumor activity. GaMD simulations suggest 11h has a stronger binding affinity to HDAC3 than its lead compound, potentially due to the closer proximity of its carbonyl oxygen to the active site's Zn2+ metal and a greater number of hydrogen bonds and other interactions with the receptor protein. []
Relevance: Although structurally distinct, 11h shares some key features with 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide: both compounds contain a piperidine ring, a benzyl linker, and a carboxamide group. This suggests that exploring the impact of structural modifications similar to those present in 11h (e.g., introducing a hydrazide group) on the activity of 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide could be valuable. []
Compound Description: This compound served as the lead compound for developing N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)-1H-indole-2-carboxamide (11h), a more potent HDAC inhibitor. While 17 exhibits HDAC inhibition and antitumor activity, these properties are 2 to 5-fold weaker than those of 11h. []
Relevance: Similar to 11h, N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)cinnamamide (17) shares a piperidine ring, a benzyl linker, and a carboxamide group with 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. [] Comparing the activities of 17 and 11h highlights the impact of specific structural modifications on HDAC inhibition, offering insights for potential modifications to 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. []
Compound Description: This phenazine-1-carboxylic acylhydrazone derivative was found to exhibit good cytotoxic activity against HeLa and A549 cancer cell lines. []
Relevance: (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl)ethoxy)benzyl)phenazine-1-carbonyl hydrazide (3d) incorporates a piperidine ring and a benzyl linker, key structural features also present in 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. Although 3d belongs to a different chemical class (acylhydrazones) than the target compound, the shared structural elements suggest potential avenues for modifying the target compound to explore its cytotoxic activity. []
Compound Description: Rosbin is a synthetic piperidinothieno derivative that significantly suppresses the viability of non-small cell lung cancer A549 cells with an IC50 of 2.05 ± 0.31 µM. It induces apoptosis in a dose-dependent manner in A549 cells, with reactive oxygen species (ROS) playing a significant role in this process. [, ]
Relevance: Both Rosbin and 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide contain a piperidine ring and a benzyl group. Exploring modifications inspired by Rosbin, such as incorporating a thieno[2,3-c]piperidine core or introducing methoxy-naphthalene substituents, could be considered to investigate the impact on the biological activity of 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. [, ]
Compound Description: This compound served as a template for designing and synthesizing a series of 4,4-disubstituted piperidine analogs. These analogs were developed to explore the impact of introducing a second substituent at the piperidine 4-position on their biological activity. []
Relevance: (±)-cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide shares the core structural features of a piperidine ring and a carboxamide group with 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. [] Although not explicitly stated, the research suggests that these types of compounds could potentially have serotonergic activity. [, ] The exploration of 4,4-disubstituted piperidine analogs in this study highlights the potential of introducing similar modifications at the 3-position of 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide to investigate their influence on its biological activity. []
Compound Description: This chemical class serves as the basis for potent and selective cholecystokinin-1 (CCK1) receptor antagonists. []
Relevance: While structurally distinct from 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide, both compounds incorporate a piperidine ring as a central structural element. The development of 5-(tryptophyl)amino-1,3-dioxoperhydropyrido[1,2-c]pyrimidine-based CCK1 antagonists demonstrates the potential of piperidine-containing compounds to interact with specific biological targets, suggesting that 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide could be modified and investigated for its potential to target similar receptors. []
Compound Description: This peptide-like amorphous compound is a potent therapeutic agent for treating diabetes. []
Relevance: Both compound 1 and 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide feature a piperidine ring and a carboxamide group within their structures. [] Despite belonging to different chemical classes, this structural similarity suggests that exploring modifications inspired by compound 1, such as incorporating indole moieties or introducing a dihydroquinoline ring, could be worthwhile for investigating the potential of 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide for targeting diabetes-related pathways. []
Compound Description: This piperidine derivative is explicitly excluded from a patent describing a process for manufacturing compounds related to the formula (I). []
Relevance: Despite its exclusion from the patent claims, N-ethyl-N-[(4-piperidyl)methyl]-2-phenyl-4-quinolinecarboxamide shares a common piperidine ring and carboxamide functionality with 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. [] This structural resemblance suggests potential applications for the target compound in a similar context, even though the specific compound is not covered by the patent. []
Compound Description: Similar to the previous compound, N-ethyl-N-[2-(4-piperidyl)ethyl]-2-phenyl-4-quinolinecarboxamide chloride is also specifically excluded from the patent describing a process for manufacturing compounds related to formula (I). []
Relevance: Even though excluded from the patent claims, N-ethyl-N-[2-(4-piperidyl)ethyl]-2-phenyl-4-quinolinecarboxamide chloride possesses a piperidine ring and a carboxamide group, features also found in 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. [] While not covered by the patent, this structural similarity suggests potential applications for the target compound within a related chemical space. []
4-(p-Fuorobenzoil)-1-phenethylpiperidine
Compound Description: This compound is another piperidine derivative explicitly excluded from the patent concerning the manufacture of compounds related to formula (I). []
Relevance: 4-(p-Fuorobenzoil)-1-phenethylpiperidine, although excluded from the patent claims, shares the core piperidine ring structure with 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. [] Despite its exclusion, the shared structural element suggests potential applications for the target compound in a similar context. []
Compound Description: This specific formamide derivative exhibited significant activity as a β2-receptor agonist with a median effective concentration value of 5 nM. []
Relevance: While possessing a different core structure than 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide, N-benzyl-2-(3-{2-[(2R)-2-(3-formylamino-4-hydroxyphenyl)-2-hydroxyethylamino]-2-methylpropyl}phenyl)acetamide shares the presence of a benzyl group and an amide functionality. [] This suggests potential opportunities to explore similar modifications, such as incorporating formamide groups or introducing a hydroxyphenyl moiety, to investigate the impact on the biological activity of 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide, potentially in the context of β2-receptor modulation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.